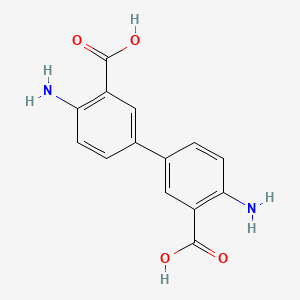

Benzidine-3,3'-dicarboxylic acid

Description

Properties

IUPAC Name |

2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQLVLWFQUUZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062195 | |

| Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | 3,3'-Dicarboxybenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, ether; insol in water | |

| Record name | SID24822503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3,3'-DICARBOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

2130-56-5 | |

| Record name | 3,3′-Dicarboxy-4,4′-diaminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dicarboxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine-3,3'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE-3,3'-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLU8S18T9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DICARBOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Benzidine-3,3'-dicarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of Positional Isomerism in Benzidine Scaffolds

The benzidine framework, a biphenyl diamine structure, has long been a cornerstone in the development of dyes and polymers. However, the introduction of functional groups, such as carboxylic acids, onto this scaffold dramatically expands its utility, opening new avenues in materials science and medicinal chemistry. The precise positioning of these functional groups gives rise to a fascinating array of structural isomers, each with unique physicochemical properties and potential applications. This guide provides a comprehensive exploration of the structural isomers of benzidine-dicarboxylic acid, with a primary focus on the 3,3'-dicarboxylic acid variant and its key positional isomers. As Senior Application Scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific needs.

The Benzidine-Dicarboxylic Acid Isomer Landscape

The core structure of benzidine is 4,4'-diaminobiphenyl. The addition of two carboxylic acid groups to this backbone can result in several structural isomers, depending on the substitution pattern on the phenyl rings. This guide will focus on the following key isomers, which represent distinct spatial arrangements of the amino and carboxyl functional groups and have been subjects of scientific investigation:

-

4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid (Benzidine-3,3'-dicarboxylic acid)

-

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

-

3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

-

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

The distinct placement of the electron-donating amino groups and electron-withdrawing carboxylic acid groups in each isomer significantly influences its molecular geometry, electronic properties, and intermolecular interactions. This, in turn, dictates its solubility, reactivity, and suitability for various applications.

Comparative Physicochemical Properties of Benzidine-Dicarboxylic Acid Isomers

The subtle shifts in the positions of the amino and carboxyl groups across the biphenyl backbone lead to significant differences in the macroscopic properties of these isomers. Understanding these differences is crucial for selecting the appropriate isomer for a specific application and for designing effective purification and characterization strategies.

| Property | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid | 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid |

| CAS Number | 2130-56-5[1] | 41738-56-1[2][3] | 1799740-97-8[4][5] | 17557-76-5[6] |

| Molecular Formula | C₁₄H₁₂N₂O₄[1] | C₁₄H₁₂N₂O₄[3] | C₁₄H₁₂N₂O₄[4] | C₁₄H₁₂N₂O₄[6] |

| Molecular Weight | 272.26 g/mol [1] | 272.26 g/mol [3] | 272.26 g/mol [4] | 272.26 g/mol [6] |

| Appearance | White to light yellow crystalline solid[7] | Light brown solid | Solid | Solid |

| Melting Point | >300 °C (decomposes)[7] | Not reported | Not reported | Not reported |

| Water Solubility | >40.8 µg/mL[1][7] | Not reported | Not reported | Not reported |

| pKa | 2.07 (Predicted)[1] | Not reported | Not reported | Not reported |

Synthesis of Benzidine-Dicarboxylic Acid Isomers: A Strategic Approach

The synthesis of these isomers typically involves multi-step processes, often starting from commercially available nitrobenzoic acids or their derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid

A common method for the synthesis of the 3,3'-dicarboxylic acid isomer involves the reductive coupling of a meta-nitrobenzoic acid derivative.

Workflow for the Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid

Caption: General synthetic workflow for 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid.

Experimental Protocol:

-

Alkaline Treatment: m-Nitrobenzaldehyde is boiled with a solution of caustic soda (sodium hydroxide). This step is crucial for preparing the substrate for the subsequent reduction.

-

Reductive Coupling: Zinc dust is added to the reaction mixture to facilitate the reduction of the nitro groups and the coupling of the two phenyl rings.[1]

-

Acidification: The reaction mixture is then acidified, which leads to the precipitation of the final product, 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid.[1]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.

Synthesis of 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

This isomer can be synthesized from its corresponding dimethyl ester.

Experimental Protocol:

-

Hydrolysis: Dimethyl 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate is dissolved in a suitable solvent such as a mixture of tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.[2]

-

Reaction: The mixture is stirred overnight at room temperature to ensure complete hydrolysis of the ester groups.[2]

-

Work-up: The organic solvent is removed under reduced pressure.

-

Acidification and Precipitation: The remaining aqueous solution is acidified with acetic acid, leading to the precipitation of the desired 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid as a light brown solid.[2]

Causality: The use of a mixed solvent system (THF/water) ensures the solubility of both the organic substrate and the inorganic base, facilitating the hydrolysis reaction. Acidification protonates the carboxylate anions, causing the product to precipitate out of the aqueous solution due to its lower solubility in acidic conditions.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the benzidine-dicarboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. The chemical shifts and coupling patterns are unique to each isomer.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will show complex multiplets corresponding to the protons on the biphenyl rings. The exact chemical shifts and splitting patterns will be highly dependent on the positions of the amino and carboxyl substituents. The protons of the amino groups will typically appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbons of the carboxylic acid groups are particularly diagnostic and typically appear in the range of 165-175 ppm. The carbons attached to the amino groups will be shielded and appear at a lower chemical shift compared to the other aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3300 | N-H | Stretching (amine) |

| 3300-2500 | O-H | Stretching (carboxylic acid) |

| 1700-1680 | C=O | Stretching (carboxylic acid) |

| 1620-1580 | N-H | Bending (amine) |

| 1600-1450 | C=C | Stretching (aromatic) |

The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding. The exact positions of these bands may vary slightly between isomers due to differences in their electronic and steric environments.

Analytical Separation of Isomers

The separation of these closely related isomers can be challenging due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative-scale separations.

Logical Workflow for HPLC Method Development

Caption: A systematic approach to developing an HPLC method for isomer separation.

Experimental Protocol (General Approach):

-

Column Selection: A reversed-phase C18 column is a good starting point. However, for isomers with very similar hydrophobicities, a mixed-mode column that offers both reversed-phase and ion-exchange interactions can provide superior resolution.

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed. The pH of the buffer is a critical parameter as it affects the ionization state of both the amino and carboxylic acid groups, and thus their retention on the column.

-

Detection: A UV-Vis detector is commonly used, with the detection wavelength set to the λmax of the isomers.

Expertise & Experience: The separation of aminobenzoic acid isomers, which are structurally related to the target compounds, has been successfully achieved using mixed-mode chromatography. This technique leverages subtle differences in both the hydrophobic and ionic properties of the isomers to achieve baseline separation.

Applications in Research and Development

The unique structural features of benzidine-dicarboxylic acid isomers make them valuable building blocks in several areas of research and development.

Polymer Chemistry

The diamine and dicarboxylic acid functionalities make these isomers ideal monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The rigidity of the biphenyl backbone imparts excellent thermal stability and mechanical strength to the resulting polymers. The specific isomer used can influence the polymer's solubility, processability, and final properties.

Metal-Organic Frameworks (MOFs)

As multifunctional organic linkers, these isomers are used in the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid groups coordinate to metal ions to form the framework, while the amino groups can be post-synthetically modified to introduce additional functionality. The geometry of the isomer plays a crucial role in determining the topology and pore structure of the resulting MOF, which in turn affects its properties for applications such as gas storage, separation, and catalysis. For instance, 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid has been used in the synthesis of functionalized MOFs.[8][9]

Drug Development

While benzidine itself is a known carcinogen, its derivatives, including the dicarboxylic acid isomers, are being explored as scaffolds in drug discovery. The rigid biphenyl core can serve as a platform for the spatial arrangement of pharmacophoric groups. The amino and carboxylic acid groups provide convenient handles for further chemical modification to optimize biological activity and pharmacokinetic properties. However, any potential therapeutic application must be carefully evaluated for toxicological safety.

Safety and Handling

Benzidine and its derivatives should be handled with extreme caution due to their potential carcinogenicity.[10]

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion and Future Outlook

The structural isomers of benzidine-dicarboxylic acid represent a versatile class of compounds with significant potential in materials science and medicinal chemistry. The ability to synthetically access and characterize these distinct isomers is paramount to unlocking their full potential. Future research will likely focus on the development of more efficient and scalable synthetic routes, a more comprehensive characterization of their physicochemical properties, and the exploration of their utility in novel applications, particularly in the design of functional materials and as scaffolds for new therapeutic agents, with a strong emphasis on ensuring their safety and minimizing any potential health risks.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22061742, 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2793754, 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16475, 3,3'-Dicarboxybenzidine. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Spectra and physical data of (A2). Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1502062, 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Retrieved from [Link].

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

MDPI (2018). Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization. Retrieved from [Link].

-

ChemSrc (n.d.). 4,4'-diamino-biphenyl-3-carboxylic acid. Retrieved from [Link].

-

ResearchGate (2015). Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6. Retrieved from [Link].

-

ResearchGate (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link].

- Google Patents (n.d.). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].

-

YouTube (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link].

-

Preprints.org (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link].

-

National Center for Biotechnology Information (2012). BENZIDINE. In Chemical Agents and Related Occupations. Retrieved from [Link].

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. Retrieved from [Link].

-

MDPI (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link].

-

Penn State Pressbooks (n.d.). 11.13 Polyamides and Polyesters: Step-Growth Polymers – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link].

-

Ferreira, B. M., et al. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18435258, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link].

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,2'-diamino-[1,1'-Biphenyl]-4,4'-dicarboxylic acid CAS#: 41738-56-1 [m.chemicalbook.com]

- 3. 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H12N2O4 | CID 2793754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid | C14H12N2O4 | CID 22061742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | C14H12N2O4 | CID 1502062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Benzidine-3,3'-dicarboxylic acid CAS number lookup

An In-Depth Technical Guide to Benzidine-3,3'-dicarboxylic Acid

This guide provides a comprehensive technical overview of Benzidine-3,3'-dicarboxylic acid (BDCA), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its synthesis, properties, applications, and safe handling protocols. This document emphasizes the causality behind experimental choices and is grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Properties

Benzidine-3,3'-dicarboxylic acid, also known as 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid, is an organic compound featuring a central biphenyl structure with two amino groups and two carboxylic acid groups.[1] Its unique structure makes it a valuable precursor in various synthetic applications.

Physicochemical Properties

The physical and chemical characteristics of BDCA are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and handling procedures. The presence of both acidic (carboxylic acid) and basic (amino) functional groups imparts amphoteric characteristics, influencing its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 272.26 g/mol | [1][2] |

| Appearance | White to light yellow or pale greenish-gray crystalline solid.[1][2][3] | [1][2][3] |

| Solubility | Moderately soluble in water; soluble in organic solvents.[1] | [1] |

| IUPAC Name | 2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid | [2] |

Synonyms: 3,3'-Dicarboxybenzidine, 4,4'-Diamino-3,3'-biphenyldicarboxylic acid, 5,5'-Bianthranilic acid.[1][2]

Synthesis Protocol: Reductive Coupling of o-Nitrobenzoic Acid

The synthesis of Benzidine-3,3'-dicarboxylic acid is a multi-step process that relies on a classic benzidine rearrangement.[4] The most common laboratory-scale preparation involves the reductive coupling of o-nitrobenzoic acid.[3] This method is effective because the zinc dust in an alkaline medium reduces the nitro groups to a hydrazo intermediate, which then undergoes an acid-catalyzed rearrangement to form the more stable benzidine structure.

Conceptual Workflow

The workflow involves three core stages: reduction of the nitro starting material to form a hydrazo intermediate, acid-catalyzed rearrangement to the benzidine backbone, and finally, purification of the desired product.

Caption: Synthesis workflow for Benzidine-3,3'-dicarboxylic acid.

Detailed Step-by-Step Methodology[3]

This protocol is adapted from a standard procedure for the preparation of BDCA.[3]

Materials:

-

o-Nitrobenzoic acid (33.4 g, 0.2 mol)

-

40% Sodium hydroxide solution (120 ml)

-

Zinc dust (~40-50 g)

-

Concentrated hydrochloric acid (~200 ml)

-

2N Acetic acid (20 ml)

-

Sodium bisulfite solution

-

Ammonia solution (25%)

-

Crystalline sodium acetate (30 g)

-

Water

Procedure:

-

Preparation of the Hydrazine Intermediate:

-

In a suitable reaction vessel, dissolve 33.4 grams of pure o-nitrobenzoic acid in 120 ml of 40% sodium hydroxide solution and 40 ml of water by heating to 100°C.

-

Begin adding zinc dust in small portions with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature at 100-105°C without external heating.

-

Continue adding zinc dust until the deep yellowish-brown solution becomes completely colorless. This typically requires 40-50 grams of zinc and takes about 15 minutes.

-

Once the solution is colorless, add 600 ml of hot water. Filter off the excess zinc dust and wash it with hot water.

-

-

Benzidine Rearrangement:

-

To the filtrate, add 20 ml of 2N acetic acid and a few drops of sodium bisulfite solution to prevent oxidation.

-

Slowly add 140 ml of concentrated hydrochloric acid dropwise with efficient stirring. The solution should be strongly acidic to litmus paper but not to Congo red paper to prevent undesired side reactions.

-

Cool the solution to separate the 2,2'-(hydrazine-1,2-diyl)dibenzoic acid as a crystalline solid. Filter this intermediate and wash it thoroughly with cold water.

-

-

Final Product Formation and Isolation:

-

Create a uniform paste of the filter cake (approx. 50 g) with 80 ml of water. Add 60 ml of concentrated hydrochloric acid and heat the mixture at 95-100°C for 30 minutes.

-

Heat the resulting violet-colored filtrate to 70-80°C and neutralize it with a 25% ammonia solution until the acidic reaction to Congo red disappears.

-

Complete the precipitation by adding a solution of 30 grams of crystalline sodium acetate in 70 ml of water.

-

Filter the precipitated Benzidine-3,3'-dicarboxylic acid from the warm solution, wash it thoroughly with warm water, and dry. The expected yield is approximately 26 grams (92% of theoretical).

-

Applications and Research Interest

BDCA is a versatile building block primarily utilized in organic synthesis and materials science.[1]

-

Dye and Pigment Synthesis: It serves as a crucial intermediate in the production of azo dyes.[1][2] The diamino functionality allows for diazotization, followed by coupling reactions to form complex, colored molecules.

-

Polymer Chemistry: The rigid biphenyl backbone and reactive functional groups make it a candidate monomer for the synthesis of high-performance polymers like polybenzimidazoles (PBIs), which are explored for applications such as proton exchange membranes in fuel cells and for gas separation.[5]

-

Research Applications: Benzidine derivatives are of interest for their potential biological activities, though this is an area that requires careful consideration due to the known toxicity of the parent benzidine compound.[1]

Safety, Handling, and Toxicology

Due to the established carcinogenicity of benzidine and its derivatives, stringent safety protocols must be followed when handling Benzidine-3,3'-dicarboxylic acid.[6][7]

Hazard Identification

-

Carcinogenicity: Benzidine is a known human carcinogen, primarily causing bladder cancer.[6][8] While BDCA has been shown to be less carcinogenic than benzidine in animal studies, it is still considered a potential carcinogen and must be handled as such.[2] Studies in rodents showed carcinogenic effects, particularly on the liver and mammary glands.[2]

-

Acute Effects: Contact can irritate the skin, eyes, nose, and throat.[8][9]

-

Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects.[9] Avoid release to the environment.[9]

Safe Handling and Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed before any work is undertaken.

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[9] Use non-sparking tools and prevent the formation of dust and aerosols.[9]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a lab coat or chemical protection suit.[9]

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.

First Aid Measures[9]

-

Inhalation: Move the person to fresh air and allow them to rest.

-

Skin Contact: Remove contaminated clothing immediately. Rinse and wash the skin with soap and water.

-

Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

Benzidine-3,3'-dicarboxylic acid (CAS No. 2130-56-5) is a significant chemical intermediate with well-defined synthesis routes and important applications, particularly in the dye and polymer industries. Its utility is, however, intrinsically linked to its potential health and environmental hazards, which stem from its nature as a benzidine derivative. Researchers and professionals must approach its use with a thorough understanding of its properties and an unwavering commitment to rigorous safety protocols to mitigate risks effectively.

References

-

PrepChem.com. Preparation of 3,3′-benzidinedicarboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16475, 3,3'-Dicarboxybenzidine. [Link]

-

New Jersey Department of Health. Benzidine - Hazardous Substance Fact Sheet. [Link]

-

International Agency for Research on Cancer. BENZIDINE - Chemical Agents and Related Occupations. [Link]

-

Wikipedia. Benzidine. [Link]

-

Wikipedia. 3,3'-Dichlorobenzidine. [Link]

-

ResearchGate. Synthesis of 3,3′-Dichlorobenzidine. [Link]

-

ResearchGate. Polybenzimidazoles Based on 3,3'-Diaminobenzidine and Aliphatic Dicarboxylic Acids. [Link]

-

Environment Canada. 3,3'-Dichlorobenzidine. [Link]

- Google Patents. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride.

-

ResearchGate. Application of benzidine rearrangement in organic synthesis. [Link]

Sources

- 1. CAS 2130-56-5: benzidine-3,3'-dicarboxylic acid [cymitquimica.com]

- 2. 3,3'-Dicarboxybenzidine | C14H12N2O4 | CID 16475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzidine - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of Benzidine-3,3'-dicarboxylic Acid

This guide provides a comprehensive technical overview of Benzidine-3,3'-dicarboxylic acid (CAS No. 2130-56-5), tailored for researchers, scientists, and professionals in drug development and materials science. The structure of this document is designed to logically present the core chemical properties, synthesis, reactivity, and safety considerations of this bifunctional aromatic compound, moving from its fundamental identity to its practical applications and handling.

Core Identity and Molecular Structure

Benzidine-3,3'-dicarboxylic acid, also known by its IUPAC name 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid, is a derivative of benzidine, a molecule of significant industrial and toxicological interest.[1][2] The core structure consists of a biphenyl backbone functionalized with two primary amine (-NH₂) groups and two carboxylic acid (-COOH) groups.[3] This unique arrangement of electron-donating amino groups and electron-withdrawing carboxyl groups on a rigid biphenyl scaffold imparts a distinct set of chemical properties and makes it a versatile building block in organic synthesis.[3]

The strategic placement of the functional groups—with the carboxylic acid ortho to the biphenyl linkage and meta to the amine—governs its reactivity, solubility, and potential for forming complex molecular architectures.

Caption: Molecular Structure of Benzidine-3,3'-dicarboxylic acid.

Physicochemical Properties

The compound is typically a white to light yellow crystalline solid.[3] Its physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2130-56-5 | [1][4] |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][3][5] |

| Molecular Weight | 272.26 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline solid | [1][3][4] |

| Melting Point | >300 °C | [5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [1] |

| pKa (Predicted) | 2.07 ± 0.10 | [5] |

| Synonyms | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid; 3,3'-Dicarboxybenzidine; 5,5'-Bianthranilic acid | [1][3][5] |

Synthesis Protocol and Rationale

A common laboratory-scale synthesis involves the reductive coupling of an ortho-substituted nitrobenzoic acid, followed by an acid-catalyzed rearrangement. The following protocol is adapted from established methods.

Caption: Workflow for the synthesis of Benzidine-3,3'-dicarboxylic acid.

Step-by-Step Methodology:

-

Reductive Coupling: A solution of o-nitrobenzoic acid is prepared in aqueous sodium hydroxide and heated to approximately 100°C.

-

Causality: The highly alkaline and hot conditions facilitate the reduction of the nitro group.

-

-

Zinc Addition: Zinc dust is added portion-wise while vigorously stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a temperature of 100-105°C. The reaction is complete when the deep yellowish-brown solution becomes colorless.

-

Causality: Zinc is an effective reducing agent in alkaline media, converting the nitro groups to a hydrazine intermediate (2,2'-(hydrazine-1,2-diyl)dibenzoic acid). The decolorization serves as a visual endpoint for the reduction.

-

-

Isolation of Intermediate: The hot solution is diluted with water and filtered to remove excess zinc. The filtrate is then carefully acidified to precipitate the hydrazobenzene intermediate, which is filtered and washed.

-

Causality: This step isolates the key intermediate prior to the rearrangement, ensuring a cleaner final product.

-

-

Benzidine Rearrangement: The isolated intermediate is treated with concentrated hydrochloric acid and heated to 95-100°C for about 30 minutes.

-

Product Precipitation & Isolation: The acidic solution is neutralized with ammonia, followed by the addition of sodium acetate to complete the precipitation of the final product.

-

Causality: The product is least soluble at its isoelectric point. Neutralization brings the pH closer to this point, causing the zwitterionic compound to precipitate out of the solution.

-

-

Final Workup: The precipitated Benzidine-3,3'-dicarboxylic acid is filtered from the warm solution, washed thoroughly with warm water to remove inorganic salts, and dried. The yield is typically high for this procedure.

Anticipated Spectroscopic Profile

| Technique | Functional Group | Expected Peak / Signal | Rationale |

| FT-IR (cm⁻¹) | O-H (Carboxylic Acid) | 3300-2500 (very broad) | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[7] |

| N-H (Amine) | 3500-3300 (two sharp bands) | Symmetric and asymmetric stretching of the primary amine. Often overlaps with the O-H band. | |

| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl stretch, frequency is lowered from typical aliphatic acids due to conjugation with the aromatic ring.[7] | |

| C=C (Aromatic) | 1600-1450 | Aromatic ring stretching vibrations. | |

| ¹H NMR (ppm) | -COOH | 12.0-13.0 (broad singlet) | Highly deshielded acidic proton, signal is exchangeable with D₂O. |

| Aromatic -H | 7.0-8.0 (complex multiplets) | Protons on the aromatic rings will appear in this region with complex splitting patterns due to their positions relative to the varied substituents. | |

| -NH₂ | 4.0-5.0 (broad singlet) | Amine protons are also exchangeable with D₂O; their chemical shift can vary significantly with solvent and concentration. | |

| ¹³C NMR (ppm) | -C OOH | 165-175 | Carbonyl carbon of the carboxylic acid. |

| Aromatic C-NH₂ | 140-150 | The carbon atom directly attached to the electron-donating amino group is shifted downfield. | |

| Aromatic C-COOH | 125-135 | The carbon atom directly attached to the electron-withdrawing carboxyl group. | |

| Other Aromatic C | 115-130 | Remaining aromatic carbons, including the biphenyl linkage carbons. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 272 | Corresponds to the molecular weight of the compound (C₁₄H₁₂N₂O₄). |

| Key Fragments | m/z = 254, 227, 181 | Expected losses of H₂O (-18), COOH (-45), and both COOH and NH₂ groups. |

Chemical Reactivity and Synthetic Utility

The utility of Benzidine-3,3'-dicarboxylic acid stems from the orthogonal reactivity of its two distinct functional groups.

-

Reactions at the Amino Groups: The primary aromatic amine groups are nucleophilic and can undergo diazotization when treated with nitrous acid (NaNO₂/HCl) at low temperatures. The resulting bis-diazonium salt is a highly valuable intermediate for synthesizing a wide range of azo dyes and pigments.[3] These groups can also be acylated or alkylated.

-

Reactions at the Carboxylic Acid Groups: The carboxylic acid groups can be converted into a variety of derivatives. They can undergo esterification with alcohols under acidic conditions, or be converted to acid chlorides using reagents like thionyl chloride (SOCl₂). These activated acid chlorides can then react with amines to form amides. This functionality is key for incorporating the molecule into polymers like polyamides or polyimides, or for creating ligands for metal-organic frameworks (MOFs).

Caption: Key reaction pathways for synthetic applications.

Toxicology and Safe Handling

Trustworthiness through Precaution: Benzidine itself is a known human carcinogen, strongly linked to bladder cancer.[2] While Benzidine-3,3'-dicarboxylic acid has been shown to be less carcinogenic than benzidine in animal studies, it must be handled with extreme caution as a potential carcinogen.[1] The reduced carcinogenicity is hypothesized to be due to intramolecular hydrogen bonding between the ortho-carboxyl group and the amino group, which may limit the metabolic activation pathways that lead to carcinogenic intermediates.[1]

Core Safety Protocols:

-

Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. For weighing or transfers that may generate dust, respiratory protection is recommended.

-

Handling: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Thermal Decomposition: When heated to decomposition, the compound emits toxic fumes of nitrogen oxides (NOx).[4]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

Benzidine-3,3'-dicarboxylic acid is a functionally rich aromatic compound whose value lies in its bifunctional nature. The presence of both reactive amine and carboxylic acid groups on a rigid biphenyl linker makes it a crucial intermediate in the synthesis of azo dyes and a promising monomer for high-performance polymers and framework materials. However, its structural relationship to benzidine necessitates a thorough understanding of its toxicological profile and the implementation of stringent safety protocols during its handling and use. This guide provides the foundational knowledge required for its safe and effective application in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16475, 3,3'-Dicarboxybenzidine. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Benzidine - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate (n.d.). FT-IR spectrum of benzidine. [Image]. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link].

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Benzidine - Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase (n.d.). Benzidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link].

-

SpectraBase (n.d.). Benzidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

Al-Tai, A. S. (n.d.). Synthesis and nuclear magnetic resonance spectra of benzidines and some derivatives. ProQuest. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7111, Benzidine. Retrieved from [Link].

-

ResearchGate (n.d.). LC-MS/MS chromatogram of 3,3′-dichlorobenzidine from spiked sample (a) and the tattoo sample 3 (b). [Image]. Retrieved from [Link].

-

Longdom Publishing (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link].

-

LibreTexts Chemistry (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].

-

Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link].

Sources

- 1. 3,3'-Dicarboxybenzidine | C14H12N2O4 | CID 16475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2130-56-5: benzidine-3,3'-dicarboxylic acid [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. 4,4'-DIAMINOBIPHENYL-3,3'-DICARBOXYLIC ACID | 2130-56-5 [chemicalbook.com]

- 6. Benzidine [webbook.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Topic: Solubility Profile of Benzidine-3,3'-dicarboxylic Acid in Organic Solvents: A Practical and Theoretical Guide

An In-depth Technical Guide for the Research Professional

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of benzidine-3,3'-dicarboxylic acid. Recognizing the scarcity of consolidated public data on this specific molecule, this document emphasizes the foundational principles and practical methodologies required for researchers in materials science, polymer chemistry, and drug development to confidently establish its solubility profile.

Executive Summary: The Challenge and Approach

Benzidine-3,3'-dicarboxylic acid is a rigid, bifunctional aromatic compound with significant potential as a monomer in high-performance polymers or as a linker in metal-organic frameworks (MOFs). Its utility is fundamentally governed by its solubility, which dictates everything from reaction kinetics to material processing. This guide moves beyond a simple data table to equip the researcher with the predictive tools and experimental protocols necessary to master the solubility characteristics of this molecule. We will first deconstruct the molecular architecture to predict its behavior and then outline a robust, self-validating experimental workflow for quantitative determination.

Molecular Structure and Theoretical Solubility Predictions

The solubility of a compound is dictated by the interplay between its intrinsic properties and the properties of the solvent. The structure of benzidine-3,3'-dicarboxylic acid offers clear insights into its expected behavior.

-

Biphenyl Backbone: The core is a large, nonpolar biphenyl system, which tends to favor interactions with nonpolar solvents through van der Waals forces.

-

Carboxylic Acid Groups (-COOH): These are highly polar functional groups capable of strong hydrogen bonding, both as donors (the -OH proton) and acceptors (the C=O oxygen). They are the primary drivers of solubility in polar solvents.

-

Amine Groups (-NH2): While the amine groups of the parent benzidine are primary, in this context, they are part of the aromatic system. Their basicity and hydrogen bonding capability are present but are influenced by the overall molecular structure.

This duality—a large nonpolar core flanked by highly polar, hydrogen-bonding groups—suggests that benzidine-3,3'-dicarboxylic acid will exhibit poor solubility in purely nonpolar solvents (e.g., hexane, toluene) and will require polar solvents capable of disrupting the strong intermolecular hydrogen bonds of the solid-state crystal lattice.

Predicted Solubility Trend: High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents have high polarity and are strong hydrogen bond acceptors, effectively solvating the carboxylic acid groups. Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While they can hydrogen bond, their solvent-solvent interactions are also strong, and their polarity is lower than that of the premier polar aprotic solvents. Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, as well as in solvents with low polarity like diethyl ether. These solvents cannot overcome the strong solute-solute interactions of the crystalline solid.

Caption: Key molecular features governing solubility.

Quantitative Solubility Determination: An Isothermal Equilibrium Protocol

To move from prediction to quantification, a rigorous experimental method is required. The isothermal equilibrium method is a gold standard for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solid.

3.1. Materials and Reagents

-

Benzidine-3,3'-dicarboxylic acid (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks (20 mL)

-

Magnetic stir bars

-

Thermostatically controlled shaker or stir plate (e.g., water bath)

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

3.2. Experimental Workflow: Step-by-Step

-

Preparation of Supersaturated Solutions:

-

To an excess of benzidine-3,3'-dicarboxylic acid solid (e.g., ~50-100 mg) in a 20 mL scintillation vial, add a known volume of the chosen solvent (e.g., 10 mL). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

-

Add a magnetic stir bar.

-

Prepare one such vial for each solvent to be tested.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C / 298.15 K).

-

Agitate the suspensions for a minimum of 24-48 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium. For highly crystalline or polymorphic compounds, longer times may be necessary.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2-4 hours for the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial. This step is crucial to remove all particulate matter.

-

Accurately weigh the collected filtrate.

-

-

Analysis:

-

Dilute a known mass of the filtrate with a suitable solvent (often the same solvent or a mobile phase component) in a volumetric flask to bring the concentration into the linear range of the analytical instrument.

-

Quantify the concentration of benzidine-3,3'-dicarboxylic acid using a pre-calibrated HPLC or UV-Vis method. A calibration curve must be generated using standards of known concentration.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (C_diluted * DF * V_total) / V_initial Where:

-

C_diluted is the concentration measured from the calibration curve (mg/mL).

-

DF is the dilution factor.

-

V_total is the total volume of the diluted sample (mL).

-

V_initial is the initial volume of the filtrate used for dilution (mL).

-

-

Caption: Isothermal equilibrium solubility determination workflow.

Data Presentation and Interpretation

The results of the experimental work should be compiled into a clear, comparative table. This allows for easy interpretation and selection of appropriate solvents for specific applications.

Table 1: Hypothetical Solubility Profile of Benzidine-3,3'-dicarboxylic Acid at 25°C

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | [Enter Experimental Data] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | [Enter Experimental Data] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | High | [Enter Experimental Data] |

| Methanol | Polar Protic | 5.1 | Moderate | [Enter Experimental Data] |

| Ethanol | Polar Protic | 4.3 | Moderate to Low | [Enter Experimental Data] |

| Acetone | Polar Aprotic | 5.1 | Low | [Enter Experimental Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Low | [Enter Experimental Data] |

| Toluene | Nonpolar | 2.4 | Very Low | [Enter Experimental Data] |

| n-Hexane | Nonpolar | 0.1 | Negligible | [Enter Experimental Data] |

Note: Polarity Index values are approximate and can vary slightly depending on the scale used. This table serves as a template for organizing experimentally determined data.

Conclusion and Best Practices

The solubility of benzidine-3,3'-dicarboxylic acid is dominated by its highly polar carboxylic acid functional groups, making it most soluble in high-polarity, hydrogen bond-accepting aprotic solvents like DMSO and DMF. Its large nonpolar backbone prevents dissolution in nonpolar hydrocarbon solvents. The provided isothermal equilibrium protocol offers a reliable and accurate method for quantifying these solubilities. For any application, it is imperative to perform these experimental determinations, as theoretical predictions provide a guide but do not replace empirical data, especially when considering factors like polymorphism, which can significantly influence solubility.

References

-

IUPAC-NIST Solubility Data Series. A comprehensive collection of critically evaluated solubility data. While data for this specific compound may be absent, the series establishes the standards for solubility measurement and reporting.

- Source: National Institute of Standards and Technology (NIST)

-

URL: [Link]

-

"Techniques of Chemistry, Vol. VIII: Solutions and Solubilities" by A. Weissberger. This text provides a foundational understanding of solubility theory and experimental techniques.

- Source: Wiley Interscience

-

URL: [Link]

-

"The Measurement of Solubility" by R. P. T. Tomkins and N. P. F. Barthel. A detailed guide on the practical aspects of solubility measurement.

- Source: Royal Society of Chemistry

-

URL: [Link]

An In-Depth Technical Guide to the Synthesis of Benzidine-3,3'-dicarboxylic Acid from 3-Nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of benzidine-3,3'-dicarboxylic acid, a significant chemical intermediate, starting from 3-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The synthesis is a two-step process involving an initial reductive coupling of 3-nitrobenzoic acid to form the intermediate, hydrazobenzene-3,3'-dicarboxylic acid, followed by an acid-catalyzed benzidine rearrangement. This guide elucidates the underlying chemical principles, provides a step-by-step experimental methodology, discusses potential challenges and byproducts, and emphasizes the critical safety precautions required when handling benzidine derivatives, which are known carcinogens.

Introduction and Scientific Background

Benzidine-3,3'-dicarboxylic acid, also known as 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid, is a valuable organic compound. Its bifunctional nature, possessing both amino and carboxylic acid groups, makes it an important monomer for the synthesis of high-performance polymers, such as polyamides and polyimides, which are noted for their exceptional thermal stability. Furthermore, it serves as a crucial intermediate in the production of azo dyes and pigments.[1]

The synthetic route from 3-nitrobenzoic acid is a classic example of nitroarene chemistry, culminating in the historically significant benzidine rearrangement. This process is not only synthetically useful but also mechanistically intriguing. The initial step involves the reduction of the nitro groups of two molecules of 3-nitrobenzoic acid, which then couple to form a hydrazo intermediate. The subsequent rearrangement of this intermediate under acidic conditions to form a new carbon-carbon bond between the two aromatic rings is a powerful transformation for creating biphenyl systems.[2]

This guide aims to provide a robust and understandable framework for conducting this synthesis, with a focus on the causality behind the experimental choices and the establishment of a self-validating protocol through detailed analytical and safety considerations.

The Synthetic Pathway: A Mechanistic Overview

The conversion of 3-nitrobenzoic acid to benzidine-3,3'-dicarboxylic acid proceeds through two principal stages, as illustrated below.

Caption: Overall synthetic workflow from 3-nitrobenzoic acid to the final product.

Step 1: Reductive Coupling to Hydrazobenzene-3,3'-dicarboxylic Acid

The first stage of the synthesis is the reductive coupling of 3-nitrobenzoic acid. In an alkaline medium, the nitro group is reduced. The choice of a reducing agent and alkaline conditions is critical as it favors the formation of the hydrazo compound over the complete reduction to the amine. Zinc dust in a sodium hydroxide solution is a classic and effective reagent for this transformation. The probable mechanism involves the stepwise reduction of the nitro group to nitroso and then to a hydroxylamine derivative, which then dimerize and eliminate water to form an azoxybenzene intermediate. Further reduction yields the azobenzene, and finally the desired hydrazobenzene-3,3'-dicarboxylic acid.

Step 2: The Benzidine Rearrangement

The cornerstone of this synthesis is the acid-catalyzed benzidine rearrangement. This intramolecular process transforms the hydrazobenzene intermediate into the more stable benzidine derivative.[3] The mechanism is thought to proceed via a concerted[4][4]-sigmatropic rearrangement.[3] Under acidic conditions, the hydrazobenzene is protonated, which weakens the N-N bond and facilitates the formation of a new C-C bond between the para-positions of the two aromatic rings.

It is important to note that the benzidine rearrangement can yield byproducts. The primary competing pathways can lead to the formation of ortho-benzidine (an o-semidine), diphenyline, and products of disproportionation.[2] The presence of electron-withdrawing carboxylic acid groups on the aromatic rings can influence the product distribution. For some N,N'-diarylhydrazines with electron-withdrawing para-substituents, disproportionation can become a more significant side reaction.[5]

Experimental Protocol

Disclaimer: This protocol has been adapted from a procedure for the synthesis of the isomeric benzidine-2,2'-dicarboxylic acid. While the chemical principles are analogous, optimal reaction conditions for the 3,3'-dicarboxylic acid derivative may vary and may require optimization by the researcher.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 33.4 g | 0.2 |

| Sodium Hydroxide | NaOH | 40.00 | 48 g | 1.2 |

| Zinc Dust | Zn | 65.38 | ~50-60 g | 0.76-0.92 |

| Concentrated HCl | HCl | 36.46 | As required | - |

| Sodium Acetate | CH₃COONa | 82.03 | As required | - |

| Deionized Water | H₂O | 18.02 | As required | - |

Step-by-Step Procedure

Part A: Synthesis of Hydrazobenzene-3,3'-dicarboxylic Acid

-

Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, prepare a solution of 40% (w/v) sodium hydroxide by dissolving 48 g of NaOH in 120 mL of deionized water. To this, add 33.4 g (0.2 mol) of 3-nitrobenzoic acid. Heat the mixture to approximately 100°C with stirring to facilitate dissolution.

-

Reduction: While vigorously stirring the hot solution, begin the portion-wise addition of zinc dust. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature between 100-105°C without external heating. Continue adding zinc dust until the initial deep yellowish-brown color of the solution disappears, indicating the completion of the reduction. This typically requires 50-60 g of zinc dust and takes about 15-20 minutes.

-

Work-up: Once the solution is colorless, add 600 mL of hot deionized water. Filter the hot solution to remove the excess zinc dust and any zinc oxide formed. Wash the filtered zinc residue with a small amount of hot water and combine the filtrates.

-

Precipitation of the Hydrazo Intermediate: Cool the filtrate in an ice bath. The hydrazobenzene-3,3'-dicarboxylic acid will precipitate as a crystalline solid.

-

Isolation: Collect the precipitated solid by suction filtration and wash it thoroughly with cold deionized water.

Part B: Benzidine Rearrangement

-

Acidification: Transfer the moist filter cake of hydrazobenzene-3,3'-dicarboxylic acid to a reaction vessel. Create a uniform paste by adding a small amount of water (approximately 80 mL). To this paste, add 60 mL of concentrated hydrochloric acid.

-

Rearrangement: Heat the mixture to 95-100°C with stirring for 30-45 minutes. Maintain the volume by adding small portions of water as needed to compensate for evaporation.

-

Neutralization and Precipitation: After the rearrangement is complete, cool the reaction mixture. The product, benzidine-3,3'-dicarboxylic acid, will precipitate. To ensure complete precipitation, neutralize the excess acid. This can be achieved by the careful addition of a concentrated sodium acetate solution until the solution is no longer acidic to Congo red paper.

-

Isolation and Purification: Filter the precipitated benzidine-3,3'-dicarboxylic acid from the warm solution. Wash the product thoroughly with warm water to remove any inorganic salts. The product can be further purified by recrystallization. A common method for purifying aromatic carboxylic acids is to dissolve the crude product in a dilute aqueous base (like sodium carbonate), filter to remove insoluble impurities, and then re-precipitate the acid by adding a mineral acid (e.g., HCl).[6] Alternatively, recrystallization from a suitable solvent like aqueous ethanol can be employed.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 80-100°C) to a constant weight.

Caption: A step-by-step workflow for the synthesis of benzidine-3,3'-dicarboxylic acid.

Product Characterization

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₄[6] |

| Molecular Weight | 272.26 g/mol [6] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | >300°C[7] |

| CAS Number | 2130-56-5[6] |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of benzidine-3,3'-dicarboxylic acid. The aromatic protons will appear as a complex pattern of signals in the aromatic region of the spectrum. The amine and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbons and the aromatic carbons. The symmetry of the molecule should be reflected in the number of unique carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), and C-C stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region).[8]

Safety and Handling

WARNING: Benzidine and its derivatives are known human carcinogens. [4][9]

Extreme caution must be exercised throughout this synthesis. This procedure should only be performed by trained professionals in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use of a respirator may be necessary when handling the solid product.

-

Waste Disposal: All waste materials, including residual chemicals, filter paper, and contaminated glassware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek immediate medical attention for any exposure.

The primary health concern associated with benzidine is an increased risk of bladder cancer.[4] The carcinogenicity is believed to arise from the metabolic activation of the amino groups.

Conclusion

The synthesis of benzidine-3,3'-dicarboxylic acid from 3-nitrobenzoic acid is a well-established, albeit hazardous, chemical transformation. This guide provides a detailed framework for conducting this synthesis, from the underlying mechanistic principles to a practical, step-by-step protocol. By understanding the causality behind the experimental choices and adhering strictly to the outlined safety procedures, researchers can confidently and safely prepare this valuable chemical intermediate for its various applications in polymer chemistry and dye manufacturing. The emphasis on thorough characterization ensures the integrity of the final product, fulfilling the requirement for a self-validating scientific protocol.

References

-

ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine. Retrieved from [Link]

-

ResearchGate. (2015). Application of benzidine rearrangement in organic synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzidine - Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Benzidine. Retrieved from [Link]

-

Surendranath College. (n.d.). Benzidine Rearrangement. Retrieved from [Link]

-

Genesis of Chemistry. (2023, January 5). Benzidine Rearrangement (Name reactions-Series)-GC [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. 2130-56-5|4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 3. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. EP1091922B1 - Method of purifying aromatic dicarboxylic acids - Google Patents [patents.google.com]

- 8. studylib.net [studylib.net]

- 9. 3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid 97% | CAS: 1799740-97-8 | AChemBlock [achemblock.com]

A Technical Guide to the Spectroscopic Characterization of Benzidine-3,3'-dicarboxylic acid

This guide provides an in-depth analysis of the expected spectroscopic data for Benzidine-3,3'-dicarboxylic acid (4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid). As a critical intermediate in the synthesis of dyes and a molecule of interest in materials science, a thorough understanding of its structural characterization is paramount for researchers and developers.[1] Due to the limited availability of published, collated spectral data for this specific compound, this guide will focus on the prediction and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

Benzidine-3,3'-dicarboxylic acid possesses a C₂ symmetry axis, which significantly influences its NMR spectra by reducing the number of unique signals. The molecule combines the structural features of a primary aromatic amine and an aromatic carboxylic acid on a biphenyl framework. The electronic interplay between the electron-donating amino groups (-NH₂) and the electron-withdrawing carboxylic acid groups (-COOH) governs the chemical environment of each atom, which is directly reflected in the spectroscopic output.

Molecular Formula: C₁₄H₁₂N₂O₄ Molecular Weight: 272.26 g/mol Monoisotopic Mass: 272.0797 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, we expect a simplified set of signals compared to an asymmetric analogue.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid protons. The solvent choice is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound, as it can solubilize the polar molecule and its exchangeable protons (from -COOH and -NH₂) will be observable.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-2, H-2' | ~7.8 - 8.0 | Doublet (d) | 2H | Ortho to the electron-withdrawing -COOH group, resulting in significant deshielding. |

| H-6, H-6' | ~7.2 - 7.4 | Doublet of Doublets (dd) | 2H | Ortho to the electron-donating -NH₂ group (shielding) and meta to the -COOH group (deshielding). |

| H-5, H-5' | ~6.8 - 7.0 | Doublet (d) | 2H | Para to the -COOH group and ortho to the -NH₂ group, experiencing the strongest shielding effect from the amine. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 4H | Exchangeable protons; chemical shift is concentration and temperature-dependent. |

| -COOH | > 12.0 | Broad Singlet (br s) | 2H | Highly deshielded acidic proton, characteristic of carboxylic acids. Signal may be very broad. |

Expertise & Experience Insight: The predicted chemical shifts for the aromatic protons are based on the additive effects of substituents on a benzene ring.[2][3] The -COOH group is a meta-director and strongly deshielding, pushing ortho and para protons downfield. Conversely, the -NH₂ group is an ortho-, para-director and strongly shielding, shifting these protons upfield.[4] The interplay of these opposing effects leads to the predicted pattern. The broadness of the -NH₂ and -COOH signals is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The symmetry of the molecule means that only seven distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carboxylic Acid) | ~168 - 172 | Carbonyl carbons in aromatic carboxylic acids are highly deshielded. |

| C-4, C-4' (C-NH₂) | ~145 - 150 | Aromatic carbon attached to a nitrogen atom, significantly deshielded. |

| C-1, C-1' | ~135 - 140 | Quaternary carbon of the biphenyl linkage, influenced by adjacent substituents. |

| C-3, C-3' (C-COOH) | ~128 - 132 | Aromatic carbon attached to the carboxylic acid group. |

| C-2, C-2' | ~125 - 128 | Aromatic CH carbon ortho to the -COOH group. |

| C-6, C-6' | ~118 - 122 | Aromatic CH carbon meta to the -COOH and ortho to the -NH₂ group. |

| C-5, C-5' | ~112 - 116 | Aromatic CH carbon para to the -COOH and ortho to the -NH₂ group, showing the most shielding. |

Trustworthiness Insight: The prediction of carbon chemical shifts relies on established ranges for substituted aromatic compounds.[5] The quaternary carbons (C-1, C-1', C-3, C-3', and C-4, C-4') can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carbonyl carbon will typically have the highest chemical shift.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by features from the carboxylic acid and primary amine groups.

Table 3: Predicted Principal IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500 - 3300 | N-H Stretch | Medium, Sharp (two bands) | Asymmetric and symmetric stretching of the primary amine (-NH₂) group.[6] |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | Characteristic of hydrogen-bonded dimers in carboxylic acids, often obscuring C-H stretches.[7][8] |

| ~3050 | Aromatic C-H Stretch | Weak to Medium | Stretching of C-H bonds on the aromatic rings. |

| 1720 - 1680 | C=O Stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl stretch of the aromatic carboxylic acid. Conjugation with the aromatic ring slightly lowers the frequency.[9][10] |

| 1620 - 1580 | N-H Bend / C=C Stretch | Medium to Strong | Overlapping signals from the primary amine scissoring vibration and aromatic ring C=C stretching.[6] |

| 1450 - 1600 | Aromatic C=C Stretch | Medium (multiple bands) | Skeletal vibrations of the aromatic rings. |

| ~1300 | C-O Stretch / O-H Bend | Medium | In-plane bending of the O-H group and stretching of the C-O bond in the carboxylic acid.[7] |

| ~1250 | Aromatic C-N Stretch | Medium to Strong | Stretching of the bond between the aromatic ring and the amine nitrogen.[6] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations that are characteristic of the substitution pattern on the benzene rings. |

Authoritative Grounding: The very broad absorption centered around 3000 cm⁻¹ is one of the most definitive features of a carboxylic acid, arising from strong intermolecular hydrogen bonding.[8] The presence of two distinct, sharp peaks in the 3300-3500 cm⁻¹ region is a clear indicator of a primary amine (-NH₂).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a suitable technique for this polar, non-volatile compound, likely showing a prominent protonated molecular ion in positive mode or a deprotonated ion in negative mode.